molecular formula C17H19ClN4O B2929715 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-chlorophenyl)ethan-1-one CAS No. 2320382-74-7

1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-chlorophenyl)ethan-1-one

Cat. No.: B2929715
CAS No.: 2320382-74-7
M. Wt: 330.82
InChI Key: SSMHPSWNULEPOS-UHFFFAOYSA-N
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Description

1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-chlorophenyl)ethan-1-one is a useful research compound. Its molecular formula is C17H19ClN4O and its molecular weight is 330.82. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Synthesis

Research into compounds with similar bicyclic structures has focused on their synthesis and detailed crystal structure analysis. For example, a study by Wu et al. (2015) synthesized and characterized the crystal structure of a compound with a related structure, highlighting the importance of intermolecular hydrogen bonding and the cis configuration of methyl and chlorophenyl groups for stability (Wu et al., 2015). Another study by Guo et al. (2015) further detailed the crystal structure of a compound showcasing the intermolecular hydrogen bonds of types O-H…O, N-H…O, C-H…O, emphasizing the complexity of interactions that contribute to the stability of these compounds (Guo et al., 2015).

Muscarinic Activities

Compounds featuring azabicyclo[3.2.1]octan-8-yl structures have been investigated for their potential muscarinic activities. Wadsworth et al. (1992) described the synthesis of methyl or unsubstituted 1,2,3-triazoles, 1,2,4-triazoles, and tetrazoles additionally substituted with a 1-azabicyclo[2.2.2]octan-3-yl group, determining their potency and efficacy as muscarinic ligands through radioligand binding assays (Wadsworth et al., 1992).

Nanoparticle Synthesis

In the field of nanotechnology, Pushpanathan and Kumar (2014) utilized a hetero bicyclic compound in the synthesis of zinc nanoparticles, demonstrating the utility of bicyclic compounds in materials science for creating nanoparticles with specific morphologies and structures (Pushpanathan & Kumar, 2014).

Antitumor Potential

Exploring the antitumor potential, Stevens et al. (1984) worked on the synthesis and chemistry of compounds with related structures, identifying their broad-spectrum antitumor activity and highlighting the significance of such compounds in developing new therapeutic agents (Stevens et al., 1984).

Properties

IUPAC Name

2-(2-chlorophenyl)-1-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O/c18-16-4-2-1-3-12(16)7-17(23)22-13-5-6-14(22)9-15(8-13)21-11-19-10-20-21/h1-4,10-11,13-15H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSMHPSWNULEPOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CC3=CC=CC=C3Cl)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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